1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-15-6-2-13(3-7-15)4-9-19(24)26-16-11-23(12-16)20-22-17-8-5-14(21)10-18(17)27-20/h2-3,5-8,10,16H,4,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKHCKDEPCLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions.
Esterification: The final step involves esterification of the azetidine derivative with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Effective against Pseudomonas aeruginosa.
These findings suggest potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on several cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in:
- Breast cancer
- Lung cancer
- Leukemia
The mechanism of action is believed to involve interference with cellular proliferation pathways, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of various derivatives of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
In a collaborative study with the National Cancer Institute, the compound was tested across a panel of cancer cell lines. It exhibited significant growth inhibition rates with mean GI50 values indicating strong potential for further development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
- 1-(6-Bromobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate is unique due to the presence of the fluorine atom on the benzothiazole ring, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a fluorobenzo[d]thiazole moiety, which is known for its diverse pharmacological properties, with an azetidine structure and a propanoate group. The aim of this article is to explore its biological activity, including antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Fluorobenzo[d]thiazole : This aromatic heterocyclic compound contributes to the biological activity through its ability to interact with various biological targets.
- Azetidine : A four-membered cyclic amine that enhances the compound's binding affinity.
- Propanoate group : This ester functional group may influence the solubility and bioavailability of the compound.
The molecular formula is , with a molecular weight of approximately 314.36 g/mol. The compound's purity is typically around 95% .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against various strains of bacteria and fungi. In particular, studies have demonstrated that modifications to the benzothiazole structure can enhance antimicrobial potency.
Case Study : A study evaluating a related compound showed moderate antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL . This suggests that this compound may similarly exhibit antifungal properties.
Anticancer Activity
The anticancer potential of fluorobenzothiazoles has been documented in various studies. These compounds often induce apoptosis in cancer cells through different mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation.
Research Findings : In vitro studies have shown that compounds containing the benzothiazole moiety can inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The fluorobenzo[d]thiazole moiety may interact with enzymes critical for microbial survival or cancer cell metabolism.
- Receptor Modulation : The azetidine structure may enhance binding to specific receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Summary Table of Biological Activities
Q & A
Q. What statistical methods validate reproducibility in biological assay data?
- Methodological Answer : Intra- and inter-assay variability is assessed via coefficient of variation (CV) calculations. Dose-response curves (IC₅₀/EC₅₀) use nonlinear regression (GraphPad Prism). For high-throughput screens, Z’-factor analysis ensures assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
